![molecular formula C16H10Br2O4 B011220 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone CAS No. 104567-72-8](/img/structure/B11220.png)
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone
Übersicht
Beschreibung
Flavones are a type of flavonoid with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . This compound is characterized by the presence of hydroxyl groups at positions 6 and 4’, a methyl group at position 3, and bromine atoms at positions 3’ and 5’.
Vorbereitungsmethoden
The synthesis of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone typically involves the bromination of 6,4’-Dihydroxy-3-Methylflavone. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 6,4’-Dihydroxy-3-Methylflavone. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups using nucleophilic substitution reactions. Common reagents include amines and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield de-brominated flavones .
Wissenschaftliche Forschungsanwendungen
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The hydroxyl groups and bromine atoms play a crucial role in its biological activity by influencing its binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone can be compared with other similar compounds such as:
6,4’-Dihydroxyflavone: Lacks the methyl and bromine substituents, resulting in different biological activities.
3’,5’-Dibromo-6,4’-Dihydroxyflavone: Similar structure but without the methyl group, which may affect its chemical reactivity and biological properties.
3-Methylflavone: Lacks the hydroxyl and bromine substituents, leading to different chemical and biological behaviors.
The uniqueness of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
104567-72-8 |
---|---|
Molekularformel |
C16H10Br2O4 |
Molekulargewicht |
426.05 g/mol |
IUPAC-Name |
2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |
InChI-Schlüssel |
GKDYOXMZSXVKPP-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Andere CAS-Nummern |
104567-72-8 |
Synonyme |
3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.